5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-{[(4-Fluorophenyl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with:
- A 4-fluorophenylmethylamino group at position 3.
- A 4-(pyrrolidine-1-sulfonyl)phenyl group at position 2.
- A nitrile (-CN) group at position 3.
The oxazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . The sulfonamide group (pyrrolidine-1-sulfonyl) enhances solubility and may contribute to target binding via interactions with enzymes or receptors. The 4-fluorophenyl moiety likely influences lipophilicity and membrane permeability .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-17-7-3-15(4-8-17)14-24-21-19(13-23)25-20(29-21)16-5-9-18(10-6-16)30(27,28)26-11-1-2-12-26/h3-10,24H,1-2,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDYIEPQNBTSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and pyrrolidine sulfonyl groups. Common synthetic routes may involve the use of reagents such as fluorobenzylamine, pyrrolidine sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazole Derivatives with Sulfonamide Substituents
Compound 6 : 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile
- Structural Differences: Position 2: Piperidine sulfonyl vs. pyrrolidine sulfonyl in the target compound. Position 5: Tolyl (methylphenyl) vs. 4-fluorophenylmethylamino.
- Functional Impact: Piperidine (6-membered ring) vs. The tolyl group increases lipophilicity compared to the fluorophenylmethylamino group, which may reduce solubility but enhance membrane penetration.
4-Benzyl-1,3-oxazole derivatives with 4-(4-bromophenylsulfonyl)phenyl
- Structural Differences :
- Position 2: Bromophenyl sulfonyl vs. pyrrolidine sulfonyl.
- Position 4: Benzyl substituent vs. nitrile group.
- Lack of a nitrile group reduces hydrogen-bonding capacity, possibly diminishing enzyme inhibition efficacy.
Oxazole Derivatives with Amino/Carbonitrile Substituents
5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Structural Differences: Position 5: Benzylamino vs. 4-fluorophenylmethylamino. Position 2: 3-Methylphenyl vs. pyrrolidine sulfonyl phenyl.
- Biological Activity: Acts as a fatty acid-binding protein (FABP) inhibitor, suppressing mammary tumor growth .
Pyrazole Carbonitrile Derivatives (Non-Oxazole Comparators)
Fipronil and Ethiprole
- Structural Differences :
- Pyrazole core vs. oxazole.
- Chloro/trifluoromethyl substituents vs. fluorophenyl and sulfonamide groups.
- Functional Impact :
- Pyrazole derivatives are more electronegative, favoring insecticidal activity via GABA receptor disruption.
- The target compound’s oxazole core and sulfonamide group likely redirect bioactivity toward mammalian targets (e.g., kinases or metabolic enzymes).
Comparative Data Table
Key Research Findings and Implications
- Sulfonamide Group : The pyrrolidine sulfonyl group in the target compound may improve solubility compared to bromophenyl or tolyl analogs, critical for oral bioavailability .
- Fluorophenyl vs. Benzylamino: Fluorine’s electron-withdrawing effect could enhance metabolic stability compared to benzylamino derivatives, reducing CYP450-mediated degradation .
- Unresolved Questions: Limited data exist on the target compound’s specific biological targets. Further studies should explore its affinity for FABPs or kinases, leveraging structural insights from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
